molecular formula C9H11ClF3NO B2588897 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one CAS No. 1600231-09-1

2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one

Cat. No.: B2588897
CAS No.: 1600231-09-1
M. Wt: 241.64
InChI Key: VGYPPWPKEVRJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine with 2-chloropropanone under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF3NO/c1-6(10)8(15)14-4-2-7(3-5-14)9(11,12)13/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPPWPKEVRJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=CC1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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